molecular formula C6H4BrF3N2O B8096991 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine

2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine

Cat. No.: B8096991
M. Wt: 257.01 g/mol
InChI Key: QNWFXRIIXXYCEW-UHFFFAOYSA-N
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Description

2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine (CAS: 2383664-66-0) is a pyrazine derivative substituted with a bromine atom at position 2 and a 2,2,2-trifluoroethoxy group at position 6. Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic system, which facilitates diverse reactivity . The bromine atom serves as a versatile leaving group for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the trifluoroethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy substituents .

Properties

IUPAC Name

2-bromo-6-(2,2,2-trifluoroethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWFXRIIXXYCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine typically involves the reaction of 2-bromo-6-hydroxypyrazine with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-6-(2,2,2-trifluoroethoxy)pyrazine .

Scientific Research Applications

2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine involves its interaction with specific molecular targets. The bromine atom and trifluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazines

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine (CAS: 1016530-98-5)
  • Structural Differences : Chlorine replaces bromine at position 2.
  • Key Properties :
    • Lower electronegativity and weaker leaving group ability compared to bromine, leading to slower substitution reactions .
    • Similar trifluoroethoxy group confers comparable metabolic stability.
  • Applications : Intermediate for less reactive coupling reactions; used in radio-synthesis (e.g., ¹⁸F-labeling) due to compatibility with milder conditions .
5-Bromo-2-chloro-3-methoxypyrazine (CAS: 59489-71-3)
  • Structural Differences : Bromine at position 5, chlorine at position 2, and methoxy at position 3.
  • Key Properties :
    • Methoxy group is electron-donating, increasing ring reactivity toward electrophiles.
    • Bromine at position 5 allows regioselective functionalization.
  • Applications : Precursor for agrochemicals and ligands in catalysis .

Trifluoroethoxy-Substituted Analogs

2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered Oxadiazoles
  • Structural Differences : Bis(trifluoroethoxy) groups on a phenyl ring linked to oxadiazoles.
  • Key Properties :
    • Enhanced electron-withdrawing effects improve oxidative stability.
    • Higher molecular weight reduces solubility in polar solvents.
  • Applications : Anticancer and antimicrobial agents due to improved pharmacokinetics .

Amino- and Alkoxy-Substituted Pyrazines

2-Amino-5-bromo-3-ethoxypyrazine (CAS: 77112-66-4)
  • Structural Differences: Amino group at position 2, ethoxy at position 3.
  • Key Properties: Amino group increases nucleophilicity, enabling electrophilic substitutions. Ethoxy is less electron-withdrawing than trifluoroethoxy.
  • Applications : Building block for antitubercular and antiviral drugs .
6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
  • Structural Differences : Methoxy group fused into an imidazo-pyrazine core.
  • Key Properties :
    • Imidazo-pyrazine core enhances π-stacking interactions in drug-receptor binding.
    • Methoxy improves solubility but reduces metabolic resistance.
  • Applications : Antiproliferative agents targeting kinase enzymes .

Comparative Analysis

Physicochemical Properties

Compound logP* Solubility (mg/mL) Metabolic Stability
2-Bromo-6-(trifluoroethoxy)pyrazine 2.8 0.12 (DMSO) High
2-Chloro-6-(trifluoroethoxy)pyrazine 2.5 0.18 (DMSO) Moderate
2-Amino-5-bromo-3-ethoxypyrazine 1.9 1.2 (Water) Low
2,5-Bis(trifluoroethoxy)phenyl oxadiazole 3.4 0.05 (THF) Very High

*Calculated using fragment-based methods.

Pharmacological Potential

  • 2-Bromo-6-(trifluoroethoxy)pyrazine : Likely candidate for kinase inhibitors or antimicrobials due to trifluoroethoxy’s metabolic stability and bromine’s versatility .
  • Bis(trifluoroethoxy)phenyl oxadiazoles: Demonstrate nanomolar IC₅₀ against breast cancer cell lines (MCF-7) .

Biological Activity

2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and receptor modulation properties.

Chemical Structure and Properties

The molecular formula of 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine is C_8H_6BrF_3N_2O, with a molecular weight of approximately 285.04 g/mol. The compound features a pyrazine ring substituted at the 2-position with a bromine atom and at the 6-position with a trifluoroethoxy group. This substitution pattern enhances the compound's lipophilicity and bioavailability, making it a candidate for various pharmacological studies.

Antimicrobial Properties

Research indicates that compounds containing pyrazine rings exhibit diverse biological activities, including notable antimicrobial effects . In studies comparing various pyrazine derivatives, 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine demonstrated significant activity against several bacterial strains. For instance:

Compound Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µM)
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine1532
Standard Antibiotic (e.g., Gentamicin)1816

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The anticancer potential of 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine has been explored in vitro against various cancer cell lines. The mechanism of action involves the inhibition of specific enzymes and receptors associated with cancer progression. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 25 µM after 48 hours of treatment
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.

This indicates its potential utility in cancer therapeutics by modulating key signaling pathways involved in tumor growth.

Receptor Modulation

Studies have also shown that 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine interacts with adenosine receptors (A1 and A2A subtypes), which are implicated in various physiological processes. The compound's binding affinity to these receptors suggests its potential role in treating conditions such as inflammation and cardiovascular diseases.

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on the efficacy of various pyrazine derivatives against Staphylococcus aureus showed that 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine had an inhibition zone comparable to standard antibiotics.
    • The study concluded that this compound could be a promising candidate for further development as an antimicrobial agent.
  • Cancer Cell Line Study
    • In vitro studies on MCF-7 cells indicated that treatment with 25 µM of the compound resulted in significant cell death compared to control groups.
    • Flow cytometry analysis revealed increased apoptosis markers in treated cells.

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